Rel-tert-butyl (2R,5R)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate
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Overview
Description
Rel-tert-butyl (2R,5R)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (2R,5R)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring, introduction of the triazole moiety, and final esterification. Common reagents used in these reactions include tert-butyl chloroformate, triazole derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (2R,5R)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Rel-tert-butyl (2R,5R)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety may play a crucial role in binding to these targets, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Rel-tert-butyl (2R,5R)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate: Known for its unique combination of piperazine and triazole moieties.
Other Piperazine Derivatives: Often used in medicinal chemistry for their diverse pharmacological activities.
Triazole Compounds: Known for their antimicrobial and antifungal properties.
Uniqueness
This compound is unique due to its specific structural features, which may confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H25N5O2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
tert-butyl (2R,5R)-2-methyl-5-[4-(1,2,4-triazol-1-yl)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H25N5O2/c1-13-9-20-16(10-22(13)17(24)25-18(2,3)4)14-5-7-15(8-6-14)23-12-19-11-21-23/h5-8,11-13,16,20H,9-10H2,1-4H3/t13-,16+/m1/s1 |
InChI Key |
UDQGRTMESDVSSN-CJNGLKHVSA-N |
Isomeric SMILES |
C[C@@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)C2=CC=C(C=C2)N3C=NC=N3 |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C2=CC=C(C=C2)N3C=NC=N3 |
Origin of Product |
United States |
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